molecular formula C14H24N2O3 B581323 tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate CAS No. 1152430-26-6

tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate

Cat. No.: B581323
CAS No.: 1152430-26-6
M. Wt: 268.357
InChI Key: VVEUFBFEDFJPGE-UHFFFAOYSA-N
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Description

tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C14H24N2O3 and a molecular weight of 268.35 g/mol . This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(cyclopropanecarbonyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Chemical Reactions Analysis

tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in the development of biochemical assays and as a reagent in various biological studies.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-6-8-16(9-7-11)12(17)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEUFBFEDFJPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653382
Record name tert-Butyl [1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152430-26-6
Record name tert-Butyl [1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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